molecular formula C10H10BrClF3N3 B1532667 1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine CAS No. 1089330-38-0

1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine

Cat. No.: B1532667
CAS No.: 1089330-38-0
M. Wt: 344.56 g/mol
InChI Key: RYAJKUBPSQPTMO-UHFFFAOYSA-N
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Description

1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with bromine, chlorine, and trifluoromethyl groups, and a piperazine ring

Mechanism of Action

Preparation Methods

The synthesis of 1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds in the synthesis of this compound.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of drugs with specific biological activities.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving heterocyclic compounds.

Comparison with Similar Compounds

Similar compounds to 1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine include other heterocyclic compounds with similar substituents. For example:

These compounds share structural similarities but may differ in their specific chemical and biological properties. The unique combination of substituents in 1’-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine gives it distinct characteristics that can be advantageous in certain applications.

Properties

IUPAC Name

1-[5-bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClF3N3/c11-8-6(10(13,14)15)5-7(17-9(8)12)18-3-1-16-2-4-18/h5,16H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAJKUBPSQPTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=C(C(=C2)C(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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